

"Methyl 3-Morpholinobenzoate" physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-Morpholinobenzoate**

Cat. No.: **B137825**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **Methyl 3-Morpholinobenzoate**

Introduction

Methyl 3-Morpholinobenzoate is a disubstituted benzene derivative containing both a methyl ester and a morpholine moiety. As a chemical intermediate, its physical properties are of critical importance to researchers in drug development and organic synthesis, dictating everything from storage conditions and solvent selection to reaction kinetics and purification strategies. The presence of the tertiary amine (within the morpholine ring) and the ester group imparts a unique combination of polarity and reactivity, making a thorough understanding of its physical characteristics essential for its effective application. This guide provides a detailed examination of the core physical and spectroscopic properties of **Methyl 3-Morpholinobenzoate**, grounded in available technical data and supplemented with field-proven experimental protocols.

Core Physicochemical Properties

The fundamental physical properties of a compound provide the first layer of practical, operational knowledge for a scientist. These characteristics determine its state at ambient temperature and offer insights into its handling and safety requirements.

The properties listed below have been consolidated from chemical supplier data sheets. The melting point indicates that **Methyl 3-Morpholinobenzoate** is a low-melting solid at standard room temperature. Its high flash point of over 110 °C suggests it is not highly flammable.

Property	Value	Source
Molecular Formula	$C_{12}H_{15}NO_3$	[1]
Molecular Weight	221.25 g/mol	[1]
Appearance	Solid	
Melting Point	42-46 °C	
Flash Point	> 110 °C (> 230 °F) - closed cup	
Boiling Point	Data not available	
Solubility	Data not available; expected to be soluble in polar organic solvents.	

While specific solubility data is not readily published, the molecular structure provides strong indicators. The polar morpholine ring and the ester group suggest good solubility in moderately polar to polar organic solvents such as dichloromethane, ethyl acetate, and acetone. Solubility in nonpolar solvents like hexanes is expected to be limited. Its solubility in water is likely low, but the morpholine nitrogen can be protonated under acidic conditions to form a more water-soluble salt.

Anticipated Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While a public-domain, experimentally verified spectrum for **Methyl 3-Morpholinobenzoate** is not available, its structure allows for a reliable prediction of its key spectroscopic features.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups within a molecule. The IR spectrum of **Methyl 3-Morpholinobenzoate** is expected to show several characteristic absorption bands:

- $\sim 2800\text{-}3000\text{ cm}^{-1}$: C-H stretching vibrations from the aromatic ring, the morpholine ring, and the methyl group.
- $\sim 1720\text{-}1740\text{ cm}^{-1}$: A strong, sharp absorption peak characteristic of the C=O (carbonyl) stretch of the ester functional group.[\[2\]](#)[\[3\]](#)
- $\sim 1600\text{ cm}^{-1}$ & $\sim 1475\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic benzene ring.[\[2\]](#)
- $\sim 1200\text{-}1300\text{ cm}^{-1}$: A strong C-O stretching band associated with the ester linkage.[\[3\]](#)
- $\sim 1115\text{ cm}^{-1}$: A C-N stretching vibration from the tertiary amine of the morpholine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum will provide detailed information about the hydrogen environments in the molecule. The anticipated signals are:

- $\sim 7.0\text{-}7.8\text{ ppm}$: A series of multiplets corresponding to the four protons on the benzene ring. The substitution pattern will lead to complex splitting.
- $\sim 3.9\text{ ppm}$: A singlet corresponding to the three protons of the methyl ester ($-\text{OCH}_3$) group.
- $\sim 3.8\text{ ppm}$: A triplet (4H) corresponding to the four protons on the carbons adjacent to the oxygen in the morpholine ring ($-\text{N-CH}_2\text{-CH}_2\text{-O-}$).
- $\sim 3.2\text{ ppm}$: A triplet (4H) corresponding to the four protons on the carbons adjacent to the nitrogen in the morpholine ring ($-\text{N-CH}_2\text{-CH}_2\text{-O-}$).

^{13}C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom.

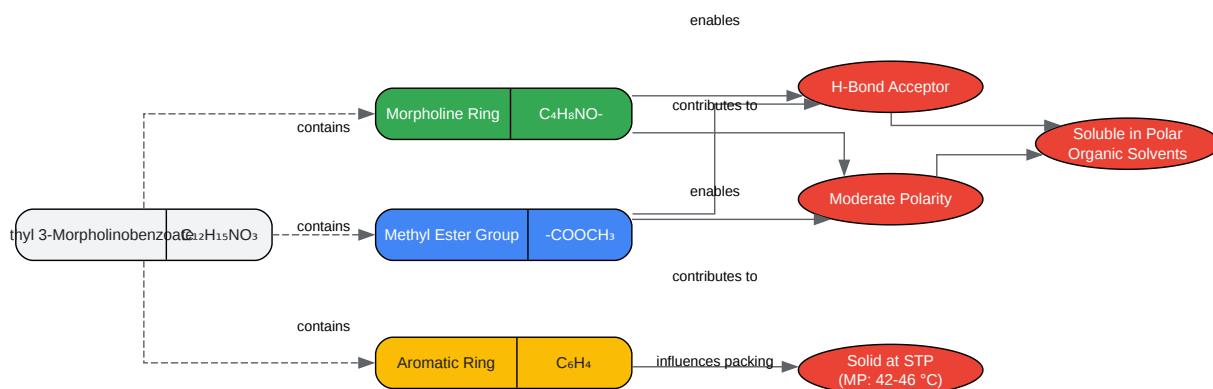
- $\sim 166\text{ ppm}$: The carbonyl carbon of the ester group.
- $\sim 120\text{-}150\text{ ppm}$: Signals for the six carbons of the aromatic ring. The carbon attached to the morpholine nitrogen will be shifted further downfield.
- $\sim 67\text{ ppm}$: The two carbons in the morpholine ring adjacent to the oxygen.
- $\sim 52\text{ ppm}$: The methyl carbon of the ester group.

- ~49 ppm: The two carbons in the morpholine ring adjacent to the nitrogen.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental and highly sensitive indicator of a compound's purity. The following protocol outlines the standard procedure for its determination using a capillary melting point apparatus.

Causality: A pure crystalline solid typically melts over a narrow range of 1-2°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. This protocol is designed to heat the sample slowly and uniformly to observe this transition accurately.


Methodology:

- Sample Preparation:
 - Ensure the **Methyl 3-Morpholinobenzoate** sample is completely dry and crystalline.
 - Place a small amount of the sample onto a clean, dry watch glass.
 - Crush the sample into a fine powder using a spatula. This ensures uniform packing and heat transfer.
- Capillary Tube Packing:
 - Tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.
 - Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A tightly packed sample is crucial for accurate measurement.
- Apparatus Setup:
 - Insert the packed capillary tube into the heating block of the melting point apparatus.
 - Ensure the viewing lens is focused on the sample.

- Determination:
 - Rapid Heating (Initial Run): Set the apparatus to heat rapidly to get an approximate melting point. Observe the temperature at which the sample melts.
 - Slow Heating (Accurate Measurement): Allow the apparatus to cool to at least 20°C below the approximate melting point.
 - Insert a new sample and begin heating again. Once the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.
 - Record the Range:
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
- Validation:
 - The recorded range of 42-46 °C should be observed. A broader or depressed range would indicate the presence of impurities.

Visualization: Structure-Property Relationships

The physical properties of **Methyl 3-Morpholinobenzoate** are a direct consequence of its molecular structure. The following diagram illustrates how its distinct functional groups contribute to its overall physicochemical profile.

[Click to download full resolution via product page](#)

Caption: Structure-Property relationships in **Methyl 3-Morpholinobenzoate**.

Conclusion

Methyl 3-Morpholinobenzoate is a low-melting crystalline solid with a molecular weight of 221.25 g/mol .^[1] Its key structural features—a methyl ester, a morpholine ring, and a benzene core—define its physical properties. These features render it moderately polar and suggest solubility in a range of common organic solvents. The predicted spectroscopic data provides a reliable baseline for identity confirmation in a laboratory setting. The detailed protocol for melting point determination serves as a practical, self-validating method for assessing purity, a critical step in any research or development workflow. This guide provides the foundational knowledge required for the safe and effective handling and application of this versatile chemical intermediate.

References

- Sigma-Aldrich.
- United States Biological. 3-(4-Morpholinyl)
- Sciencing.
- Brainly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. usbio.net [usbio.net]
- 2. sciencing.com [sciencing.com]
- 3. brainly.com [brainly.com]
- To cite this document: BenchChem. ["Methyl 3-Morpholinobenzoate" physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137825#methyl-3-morpholinobenzoate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com